![molecular formula C26H29FN4O3 B2760767 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide CAS No. 863558-00-3](/img/structure/B2760767.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can contribute to the biological activity of the compound .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable precursor with a fluorophenylpiperazine derivative . The exact method would depend on the specific precursors used and the desired substitution pattern on the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct functional groups. These include the piperazine ring, the fluorophenyl group, and the dimethoxybenzamide group . The presence of these groups can significantly influence the physical and chemical properties of the compound, as well as its potential biological activity .Chemical Reactions Analysis
The compound, due to the presence of the piperazine ring and the fluorophenyl group, could potentially undergo a variety of chemical reactions. For instance, it could participate in reactions involving nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The piperazine ring could contribute to the compound’s basicity .科学的研究の応用
Radiolabeled Compounds for PET Imaging
Serotonin 5-HT1A Receptors Imaging : Research on [18F]p-MPPF, a compound related to N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide, has shown its utility as a radiolabeled antagonist for studying serotonin 5-HT1A receptors using positron emission tomography (PET). This application is critical for understanding serotonergic neurotransmission, which has implications in various neurological and psychiatric disorders. Plenevaux et al., 2000.
Brain Imaging Agent : Another study focused on the development and characterization of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[18F]fluorobenzamide ([(18)F]MPP3F), demonstrating its potential as a brain imaging agent for PET, indicating its ability to cross the blood-brain barrier and its suitability for neurological studies. Mou et al., 2009.
Synthesis and Pharmacological Studies
Antagonist Activity : The synthesis and evaluation of compounds with structures including a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been explored, showing potential 5-HT2 antagonist activity. This research contributes to the development of new therapeutic agents targeting serotonin receptors, which are involved in numerous physiological and pathological processes. Watanabe et al., 1992.
Protein Kinase Inhibition : Research into compounds like CTx-0152960 and its analogues, involving the use of flow chemistry and microwave-assisted synthesis, illustrates the exploration of new therapeutic agents with potential protein kinase inhibitory activity. These findings are significant for cancer research and the development of novel anticancer drugs. Russell et al., 2015.
Antibacterial and Antifungal Activities : A study on 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins, synthesized using microwave-assisted methods, showed promising antibacterial and antifungal activities. Such compounds offer a potential basis for the development of new antimicrobial agents, addressing the need for novel treatments due to increasing antibiotic resistance. Ostrowska et al., 2016.
Anticonvulsant Activity : New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been evaluated for anticonvulsant activity, revealing some compounds' effectiveness in animal models of epilepsy. These findings highlight the continuous search for more effective and safer anticonvulsant drugs. Obniska et al., 2015.
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact nucleotide synthesis and adenosine function. This can have downstream effects on various biochemical pathways, including those involved in DNA replication and signal transduction .
Pharmacokinetics
The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s structure may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular function. For example, it can affect the availability of nucleosides for DNA replication, potentially leading to cell cycle arrest. Additionally, by altering adenosine function, it can influence various cellular processes, including inflammation and neurotransmission .
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-33-24-10-5-19(16-25(24)34-2)26(32)29-18-23(20-4-3-11-28-17-20)31-14-12-30(13-15-31)22-8-6-21(27)7-9-22/h3-11,16-17,23H,12-15,18H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXBZIOXDNMEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
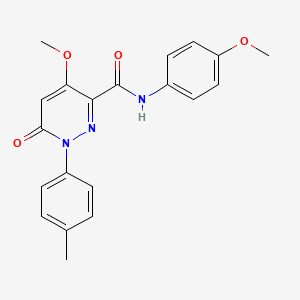
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
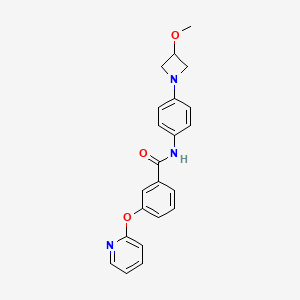
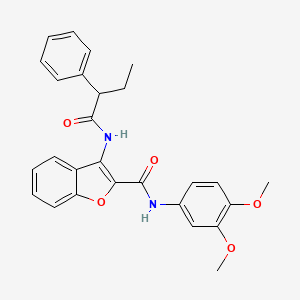
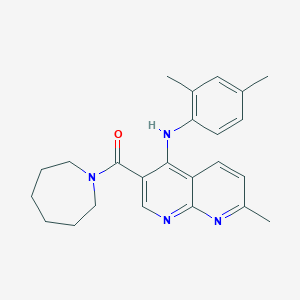
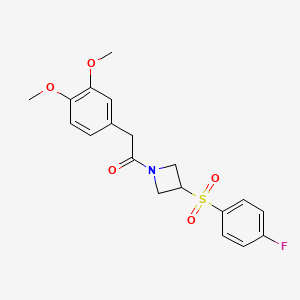
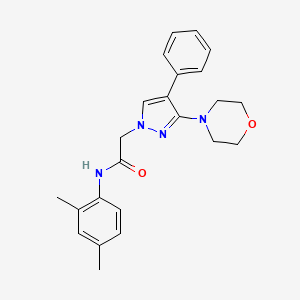
![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)
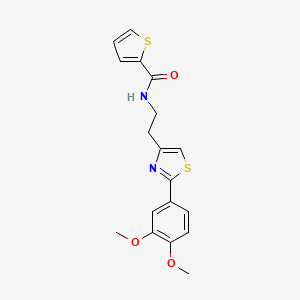
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)